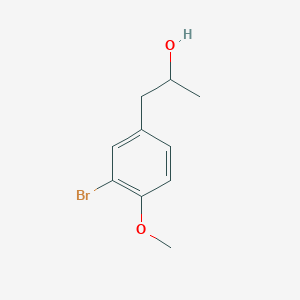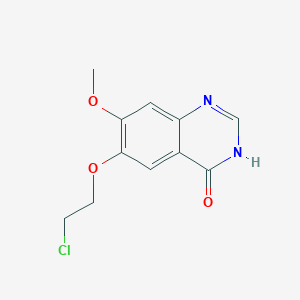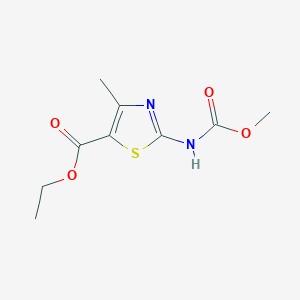![molecular formula C15H26O2SSn B8465250 trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane CAS No. 60522-34-1](/img/structure/B8465250.png)
trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is an organotin compound that features a stannane (tin) atom bonded to a sulfonyl group and a tert-butylbenzene moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an organotin reagent. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The stannane moiety can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonates, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane involves the interaction of the sulfonyl and stannane groups with various molecular targets. In coupling reactions, the stannane group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylbenzenesulfonyl Chloride: A sulfonyl chloride derivative used in the synthesis of sulfonamides and other sulfonyl compounds.
Uniqueness
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is unique due to the presence of both a sulfonyl group and a stannane moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
60522-34-1 |
|---|---|
Molekularformel |
C15H26O2SSn |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)sulfonylethyl-trimethylstannane |
InChI |
InChI=1S/C12H17O2S.3CH3.Sn/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4;;;;/h6-9H,1,5H2,2-4H3;3*1H3; |
InChI-Schlüssel |
MRNMLVBRNCWFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
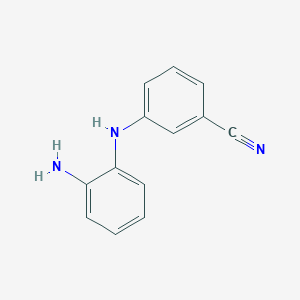
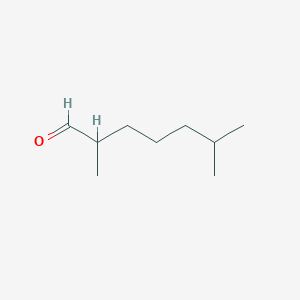
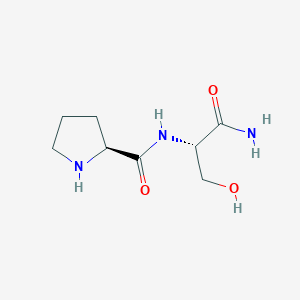
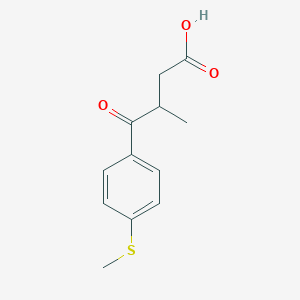
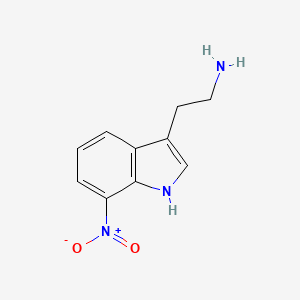
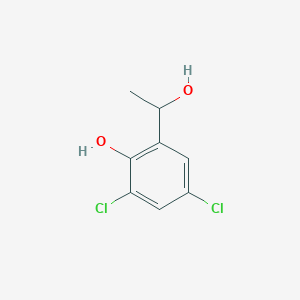
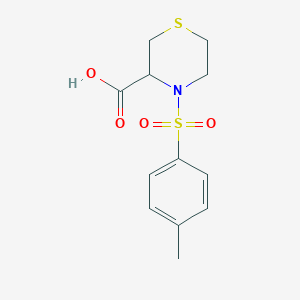
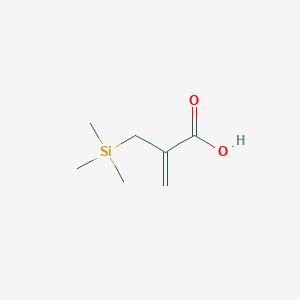
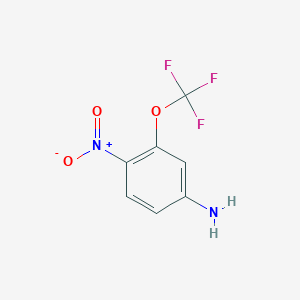
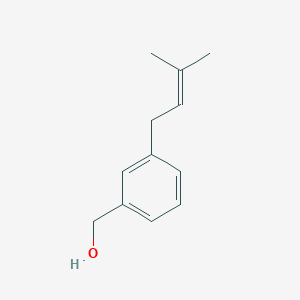
![6-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzothiazole](/img/structure/B8465243.png)
